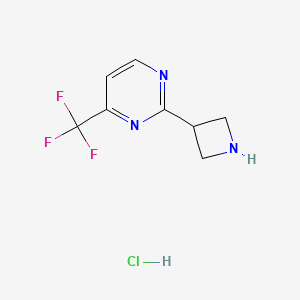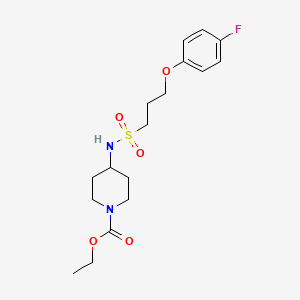
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound that has gained interest in the scientific community due to its potential in various research applications. This compound is also known as AZD-6738 and is a potent inhibitor of the enzyme Ataxia-telangiectasia and Rad3-related (ATR), which is involved in DNA damage response pathways.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride is through the inhibition of the ATR enzyme. ATR is involved in the DNA damage response pathway and is activated when DNA damage occurs. Inhibition of ATR prevents the repair of damaged DNA, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the ATR enzyme. This inhibition leads to the accumulation of DNA damage and subsequent cell death. Additionally, it has been found to enhance the effectiveness of radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride in lab experiments is its potency in inhibiting the ATR enzyme. This makes it an effective tool for studying the DNA damage response pathway. However, one limitation is that it may not be specific to ATR and may also inhibit other kinases, leading to off-target effects.
Future Directions
There are several future directions for research involving 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride. One direction is to investigate its potential in combination with other chemotherapy agents for cancer treatment. Another direction is to study its effectiveness in inhibiting ATR in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to determine its specificity for ATR and potential off-target effects.
Synthesis Methods
The synthesis of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with azetidine in the presence of a base and a palladium catalyst. The resulting product is then purified and converted to the hydrochloride salt form.
Scientific Research Applications
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride has shown promising results in various scientific research applications. It has been found to be effective in inhibiting the growth of cancer cells, particularly in combination with other chemotherapy agents. Additionally, it has been shown to enhance the effectiveness of radiation therapy in cancer treatment.
properties
IUPAC Name |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3.ClH/c9-8(10,11)6-1-2-13-7(14-6)5-3-12-4-5;/h1-2,5,12H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFHJOLMFRHQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CC(=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-yl]propanamide](/img/structure/B2912384.png)




![8-(3,4-dimethylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2912394.png)


methanone](/img/structure/B2912398.png)




![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide](/img/no-structure.png)